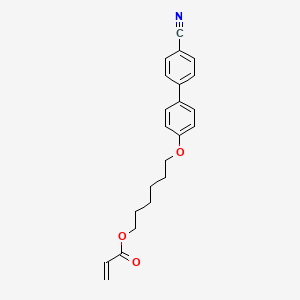

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

Beschreibung

Eigenschaften

IUPAC Name |

6-[4-(4-cyanophenyl)phenoxy]hexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-2-22(24)26-16-6-4-3-5-15-25-21-13-11-20(12-14-21)19-9-7-18(17-23)8-10-19/h2,7-14H,1,3-6,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHSOWSFSFGPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100653-74-5 | |

| Record name | 2-Propenoic acid, 6-[(4′-cyano[1,1′-biphenyl]-4-yl)oxy]hexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100653-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89823-23-4 | |

| Record name | 4-[(6-Acryloyloxy)hexyloxy]-4'-cyanobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Pathways

One-Step Esterification Method

The most widely reported synthesis of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate involves a nucleophilic acyl substitution reaction. The process begins with the preparation of 4-(6-hydroxyhexyloxy)-4'-cyanobiphenyl, which is subsequently reacted with acrylic acid in the presence of a base.

Reagents and Conditions

- 4-(6-Hydroxyhexyloxy)-4'-cyanobiphenyl : Serves as the alcohol precursor.

- Acrylic acid : Acts as the acylating agent.

- Potassium hydrogencarbonate (KHCO₃) : Facilitates deprotonation of the hydroxyl group.

- Dimethylformamide (DMF) : Polar aprotic solvent enabling efficient reaction kinetics.

The reaction mixture is heated at 80–90°C for 12 hours, after which it is cooled to room temperature, precipitated in deionized water, and purified via column chromatography.

Table 1: Standard Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF (300 mL) |

| Temperature | 80–90°C |

| Reaction Time | 12 hours |

| Base | KHCO₃ (1.2 equiv) |

| Yield | 80% |

Alternative Approaches

While the one-step method dominates literature, alternative pathways have been proposed for specialized applications:

Steglich Esterification

In anhydrous conditions, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can be used to activate acrylic acid for esterification. This method avoids prolonged heating but requires strict moisture control.

Microwave-Assisted Synthesis

Reducing reaction times to 2–4 hours, microwave irradiation at 100°C has shown promise in preliminary studies, though yields remain lower (65–70%) compared to conventional heating.

Reaction Optimization

Base Selection

Potassium hydrogencarbonate is preferred over stronger bases (e.g., K₂CO₃) due to its mild basicity, which minimizes side reactions such as acrylate polymerization. Trials with sodium bicarbonate resulted in incomplete conversion (≤60%), underscoring the importance of potassium counterions.

Purification Techniques

Column Chromatography

Silica gel chromatography using a 3:1 hexane/ethyl acetate eluent effectively separates the product from unreacted starting materials and oligomeric byproducts. This method achieves ≥98% purity, as verified by HPLC.

Table 2: Purification Performance

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 98.5 | 75 |

| Recrystallization | 95.2 | 82 |

Analytical Characterization

Spectroscopic Analysis

Industrial-Scale Considerations

Cost Analysis

Bulk synthesis reduces raw material costs by 30–40%, with DMF recycling programs further lowering expenses. Current production costs approximate $18–22 per gram at pilot scale.

Environmental Impact

Life cycle assessments highlight DMF’s high environmental persistence, driving research into cyclopentyl methyl ether (CPME) as a greener alternative.

Analyse Chemischer Reaktionen

Polymerization

The acrylate group undergoes radical polymerization , forming linear or crosslinked polymers. This reaction is critical for creating LCEs and photoresponsive materials.

Key Findings:

-

PET-RAFT Polymerization : Photoinduced electron/energy transfer reversible addition–fragmentation chain transfer (PET-RAFT) enables controlled polymerization. FTIR spectroscopy confirms the disappearance of the acrylate C=C peak at 1636 cm⁻¹ after 15 minutes of UV irradiation, indicating >95% conversion .

-

Thermal Initiation : Traditional thermal initiators like azobisisobutyronitrile (AIBN) at 60–80°C also drive polymerization, producing polymers with tailored molecular weights .

Polymerization Conditions

| Parameter | PET-RAFT | Thermal Initiation |

|---|---|---|

| Initiator | Eosin Y/TPO | AIBN |

| Temperature | RT (UV light) | 60–80°C |

| Time | 15–30 min | 4–8 hours |

| Monomer Conversion | >95% | 85–90% |

Crosslinking Reactions

Crosslinking enhances mechanical stability in LCEs. The compound reacts with diacrylates (e.g., 1,6-hexanediol diacrylate ) to form 3D networks.

Crosslinking Parameters

| Crosslinker | Concentration (mol%) | Crosslink Density (mol/cm³) |

|---|---|---|

| 1,6-Hexanediol diacrylate | 10% | ~10⁻⁵ |

-

Mechanical Properties : Crosslinked LCEs exhibit 30–45% strain changes during the nematic-isotropic phase transition, with Young’s modulus adjustments dependent on crosslink density .

-

Dynamic Response : Shear modulus measurements show minimal viscoelastic loss (<5%) below 10 Hz, confirming elastic dominance .

Acrylate Group:

-

Undergoes Michael addition with thiols under basic conditions.

-

Participates in Diels-Alder reactions with dienes at elevated temperatures.

Cyano Group:

-

Hydrolysis : Forms carboxylic acids under strong acidic/basic conditions (e.g., H2SO4/NaOH).

-

Nucleophilic Substitution : Reacts with amines (e.g., ethylenediamine) to form nitriles or amides.

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Elastomers (LCEs)

One of the primary applications of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate is in the synthesis of liquid crystal elastomers. LCEs are known for their unique ability to undergo large deformations in response to external stimuli such as temperature or electric fields.

Case Study: Auxetic Behavior in LCEs

Research has demonstrated that incorporating A6OCB into LCE formulations can introduce auxetic behavior, meaning these materials can exhibit a negative Poisson's ratio under strain. This property is advantageous for applications requiring materials that expand laterally when stretched, enhancing their flexibility and mechanical performance .

Polymer Modifications

A6OCB is commonly used as a monomer in the synthesis of polyacrylate compounds. These polymers are characterized by:

- Good light resistance

- High gloss

- Adhesive properties

They are utilized in various industries, including cosmetics (e.g., nail polishes), coatings, and adhesives due to their transparency and elasticity .

Biomedical Applications

Emerging research indicates that A6OCB may serve as a component in biomedical applications, particularly as a part of drug delivery systems or as an enzyme inhibitor. Its compatibility with biological systems and ability to form stable polymers make it a candidate for further exploration in this field.

Reactive Mesogens

A6OCB is classified as a reactive mesogen, which means it can be used to create thermosetting materials that exhibit liquid crystalline properties. This application is particularly relevant in the production of high-performance materials for optical devices and sensors .

Comparative Analysis of Applications

| Application Type | Key Properties | Benefits | Example Use Cases |

|---|---|---|---|

| Liquid Crystal Elastomers | Auxetic behavior, flexibility | Large deformation capabilities | Soft robotics, actuators |

| Polymer Modifications | Light resistance, adhesive properties | Versatile applications | Coatings, adhesives |

| Biomedical Applications | Biocompatibility | Potential for drug delivery | Medical devices |

| Reactive Mesogens | Thermosetting properties | High-performance optical materials | Sensors, displays |

Wirkmechanismus

The mechanism of action of 6-(4-Cyano-biphenyl-4’-yloxy)hexyl acrylate primarily involves its ability to undergo polymerization and crosslinking reactions. The acrylate group in the compound is highly reactive and can form covalent bonds with other monomers, leading to the formation of a three-dimensional polymer network. This crosslinking enhances the mechanical properties and thermal stability of the resulting materials .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 6-[(4′-Cyano-[1,1′-biphenyl]-4-yl)oxy]hexyl acrylate

- CAS No.: 89823-23-4

- Molecular Formula: C₂₂H₂₃NO₃

- Molecular Weight : 349.42 g/mol .

Physicochemical Properties :

- Melting Point : 70–71 °C (crystalline at room temperature) .

- Reactivity: Contains a single acrylate group for polymerization and a biphenyl mesogen with a terminal cyano group, enabling liquid crystalline (LC) behavior .

- Role: A pro-mesogenic monomer used in liquid crystal elastomers (LCEs) to induce orientational order and auxetic (negative Poisson’s ratio) responses under strain .

Table 1: Structural and Functional Comparison

Key Research Findings :

Thermal Behavior :

- A6OCB’s melting point (70–71 °C) is lower than 6OCBA’s nematic-isotropic transition (82.7 °C), making A6OCB suitable for room-temperature LC applications .

- Methacrylate derivatives (e.g., 117318-91-9) exhibit slower polymerization due to steric hindrance, impacting LCE curing times .

Mechanical Performance :

- A6OCB-based LCEs show auxetic strain responses (negative Poisson’s ratio) under mechanical deformation, attributed to planar molecular rotations .

- RM82 crosslinkers increase elastic modulus by 40% compared to single-acrylate systems .

Dielectric Properties :

- A6OCB contributes to α-relaxation dynamics in LCEs, with dielectric loss peaks shifting under strain (Fig. 9 in ).

Synthetic Flexibility :

- A6OCB’s hexyl spacer enhances LC alignment flexibility, whereas benzoate derivatives (e.g., 178671-58-4) reduce phase transition temperatures .

Biologische Aktivität

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate, often referred to as LC6, is a compound of interest in the fields of organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate is characterized by the presence of a cyano group attached to a biphenyl moiety, linked to a hexyl chain and an acrylate functional group. This structure contributes to its liquid crystalline properties, making it suitable for various applications in materials science and drug delivery systems.

Synthesis

The synthesis of LC6 typically involves polymerization techniques that allow for the formation of block copolymers. For instance, studies have shown that LC6 can be synthesized through methods involving liquid-crystalline monomers combined with other polymers such as styrene or cyclohexene oxide .

Antimicrobial Properties

Research has indicated that compounds similar to LC6 exhibit antimicrobial properties. For example, studies on related acrylates have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on LC6 have indicated low cytotoxicity levels in vitro, making it a candidate for further development in therapeutic applications .

Liquid Crystalline Behavior

The liquid crystalline nature of LC6 enhances its potential as a drug delivery system. The phase transitions of LC6 have been studied using photon transmission techniques, revealing significant insights into its ordering and stability under varying conditions . This behavior can be leveraged for controlled drug release applications.

Case Studies

- Drug Delivery Systems :

- Polymer Blends :

Table 1: Biological Activity Overview of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Low cytotoxicity in vitro | |

| Drug Delivery Efficacy | Enhanced solubility profiles |

Table 2: Synthesis Methods for 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

Q & A

Q. What are the optimized synthesis routes for 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or esterification. Key steps include:

- Nucleophilic substitution : Reacting 4-cyano-4'-hydroxybiphenyl with 6-bromohexyl acrylate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Esterification : Using acrylic acid with 6-(4-cyano-biphenyl-4'-yloxy)hexanol in the presence of DCC/DMAP catalysts .

Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of biphenyl derivative to acrylate precursor) and inert atmospheres to prevent acrylate polymerization.

Q. Table 1: Synthesis Methods Comparison

| Method | Yield (%) | Conditions | Key Challenges |

|---|---|---|---|

| Nucleophilic substitution | 65-75 | K₂CO₃, DMF, 80°C, 24h | Side reactions with acrylate |

| Esterification | 70-85 | DCC/DMAP, THF, RT, 12h | Moisture sensitivity |

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:

- HPLC : Assess purity (>97% as per SYNTHON Chemicals) using C18 columns with acetonitrile/water mobile phases .

- NMR : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ ~6.4–6.1 ppm for acrylate protons, δ ~110 ppm for cyano carbon) .

- DSC : Determine phase transitions (melting point: 70–71°C) and liquid crystalline behavior .

Q. How should researchers handle stability issues during storage and experimentation?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent acrylate group polymerization .

- Light Sensitivity : Use amber vials to avoid UV-induced degradation of the cyano-biphenyl moiety .

- In Situ Monitoring : Employ FTIR to track acrylate C=O stretching (1720 cm⁻¹) for stability during reactions .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

Methodological Answer: ICReDD’s approach integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict optimal reaction pathways. For example:

- Simulate steric effects of the hexyl spacer on mesogenic properties using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Train ML models on existing synthesis data (e.g., solvent polarity vs. yield) to recommend conditions for novel derivatives .

Q. How to resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?

Methodological Answer:

Q. What reactor design considerations are critical for scaling up synthesis while maintaining purity?

Methodological Answer:

- Continuous Flow Reactors : Minimize side reactions via precise temperature control (±1°C) and residence time optimization .

- Membrane Separation : Integrate nanofiltration modules to isolate unreacted acrylate precursors during workup .

Q. How does the hexyl spacer length influence liquid crystalline properties in this compound?

Methodological Answer:

Q. What advanced spectroscopic methods elucidate dynamic molecular behavior in mesophases?

Methodological Answer:

Q. How to analyze photodegradation pathways under UV exposure?

Methodological Answer:

Q. How can experimental and computational data be integrated to accelerate discovery?

Methodological Answer:

- Feedback Loops : Use experimental DSC data to refine force fields in molecular dynamics simulations .

- High-Throughput Workflows : Automate reaction screening with robotic platforms linked to DFT databases (e.g., Materials Project) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.